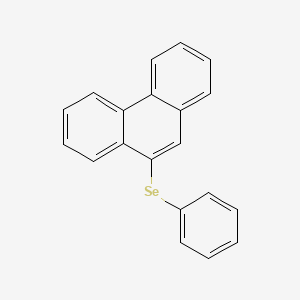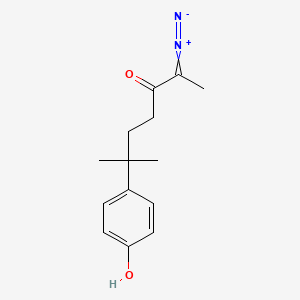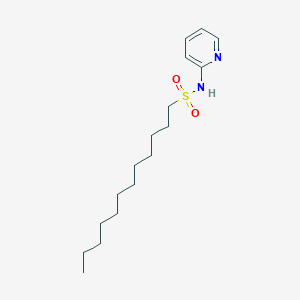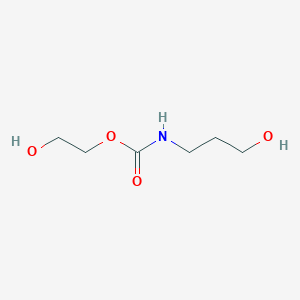
9-(Phenylselanyl)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Phenylselanyl)phenanthrene is an organoselenium compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound features a phenylselanyl group attached to the ninth position of the phenanthrene structure
Méthodes De Préparation
The synthesis of 9-(Phenylselanyl)phenanthrene typically involves the functionalization of phenanthrene at the ninth position. One common method includes the bromination of phenanthrene to form 9-bromophenanthrene, followed by a nucleophilic substitution reaction with phenylselenol. The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts such as iron bromide to facilitate the substitution process .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves large-scale bromination and subsequent substitution reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
9-(Phenylselanyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the selenyl group to selenides or diselenides using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, particularly at the 9 and 10 positions, using reagents like bromine or sulfuric acid
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields selenoxides, while reduction with sodium borohydride produces selenides.
Applications De Recherche Scientifique
9-(Phenylselanyl)phenanthrene has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential as an antioxidant and its role in modulating biological pathways involving selenium.
Mécanisme D'action
The mechanism of action of 9-(Phenylselanyl)phenanthrene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes and selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound’s ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways .
Comparaison Avec Des Composés Similaires
9-(Phenylselanyl)phenanthrene can be compared with other organoselenium compounds such as:
9-Bromophenanthrene: Used as an intermediate in the synthesis of this compound.
Phenanthrenequinone: An oxidized derivative of phenanthrene with applications in organic synthesis.
Phenanthridine: A nitrogen-containing analog of phenanthrene with biological activity.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur or nitrogen analogs.
Propriétés
Numéro CAS |
65490-23-5 |
|---|---|
Formule moléculaire |
C20H14Se |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
9-phenylselanylphenanthrene |
InChI |
InChI=1S/C20H14Se/c1-2-9-16(10-3-1)21-20-14-15-8-4-5-11-17(15)18-12-6-7-13-19(18)20/h1-14H |
Clé InChI |
CCVZHCZZOIMNLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)


![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)

![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)

![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
